molecular formula C10H12O2 B583950 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid CAS No. 1346602-38-7

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid

Cat. No. B583950
CAS RN: 1346602-38-7
M. Wt: 170.158
InChI Key: OBKXEAXTFZPCHS-SJOJKWQCSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C10H12O2. It consists of a cyclohexatrienyl ring (a six-carbon ring with three double bonds) attached to a butanoic acid group. The presence of the 13C6 label indicates that the six carbons in the cyclohexatrienyl ring are carbon-13 isotopes.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 214-216°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Isomerization Reactions

A study by Matikainen et al. (1997) discusses the cyclization of certain ethyl octadecatrienoates, which undergoes an intramolecular Diels-Alder (IMDA) reaction. This research indicates the significance of 1,5-sigmatropic hydrogen shift reactions in such compounds, highlighting the potential applications of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid in chemical transformations and synthesis processes (Matikainen et al., 1997).

Photolabile Hydrophobic Molecules

Ali et al. (2012) utilized a similar compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This highlights the potential of related compounds in the development of light-controlled systems for various applications, including controlled release and sensing (Ali et al., 2012).

Synthesis of Bioactive Compounds

The synthesis and application in bioactive compound production are highlighted in the work of Yuan Guo-qing (2013), where 4-(3-Amino-2-carboxy phenyl) butanoic acid is used as a key intermediate for new thymidylate syntheses inhibitors. This illustrates the potential use of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid in medicinal chemistry and drug development (Yuan Guo-qing, 2013).

Enzyme Inhibitors

Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, starting from 4-(1H-indol-3-yl)butanoic acid. These molecules showed potent in vitro inhibitory potential against the urease enzyme, suggesting that similar structures could be crucial in developing enzyme inhibitors for therapeutic applications (Nazir et al., 2018).

Chemical Structure Analysis

Naveen et al. (2016) conducted a detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid. Their study provides insight into the structural properties that could be relevant for similar compounds like 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid, especially in the context of material sciences and crystal engineering (Naveen et al., 2016).

properties

IUPAC Name

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKXEAXTFZPCHS-SJOJKWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71751604

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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